molecular formula C13H15NO5 B3966133 ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate

ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate

Cat. No. B3966133
M. Wt: 265.26 g/mol
InChI Key: IXXYVEFUUBQSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate, also known as EDBOA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. EDBOA is a white crystalline powder that is soluble in water and organic solvents. It has been found to have several biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in various biochemical pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. This compound has also been found to have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate is its potential as a lead compound for the development of new drugs. However, this compound has several limitations for lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate. One of the major future directions is the development of new drugs based on this compound. Another future direction is the investigation of the mechanism of action of this compound. Additionally, the investigation of the potential side effects of this compound is also an important future direction for research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its potential as a lead compound for the development of new drugs makes it an exciting area of research. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate has been found to have several potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-17-13(16)12(15)14-7-9-8-18-10-5-3-4-6-11(10)19-9/h3-6,9H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYVEFUUBQSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate
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ethyl [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetate

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